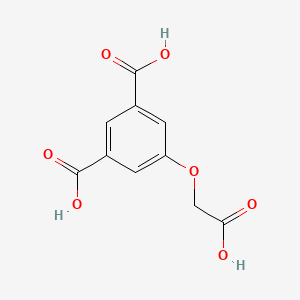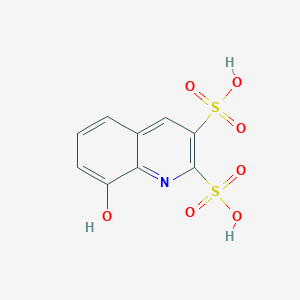
8-Hydroxyquinoline-2,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxyquinoline-2,3-disulfonic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features two sulfonic acid groups attached to the quinoline ring, enhancing its solubility and reactivity. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2,3-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. This process can be achieved by reacting 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 8-hydroxyquinoline is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Hydroxyquinoline-2,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Hydroxyquinoline-2,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.
Biology: The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-hydroxyquinoline-2,3-disulfonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial for its antimicrobial and anticancer activities, as it can interfere with the metal-dependent pathways essential for the survival and proliferation of pathogens and cancer cells.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Another sulfonated derivative with different solubility and reactivity profiles.
Uniqueness: 8-Hydroxyquinoline-2,3-disulfonic acid stands out due to the presence of two sulfonic acid groups, which significantly enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong metal chelation.
Eigenschaften
CAS-Nummer |
917595-71-2 |
|---|---|
Molekularformel |
C9H7NO7S2 |
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
8-hydroxyquinoline-2,3-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-6-3-1-2-5-4-7(18(12,13)14)9(10-8(5)6)19(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
WDZJZFHYZJWZQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


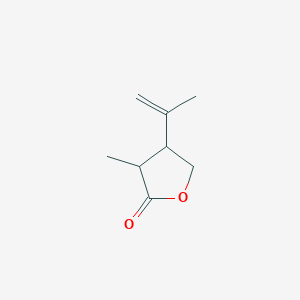
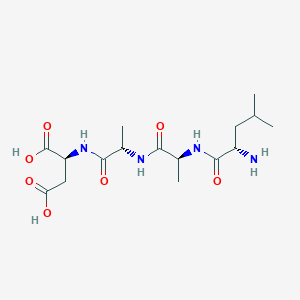

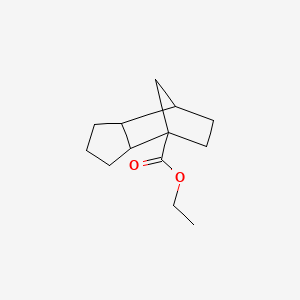
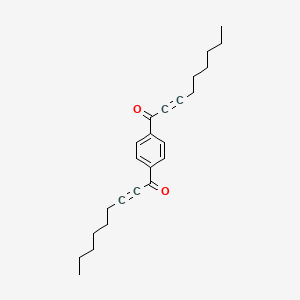
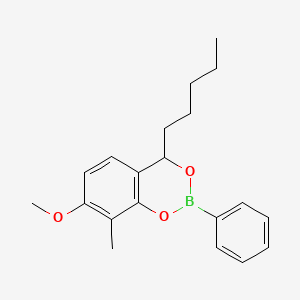


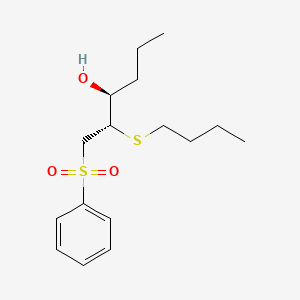
![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
